1-Azido-2-(methylsulfonyl)ethane

Description

Structural Significance and Functional Group Analysis in Organic Chemistry

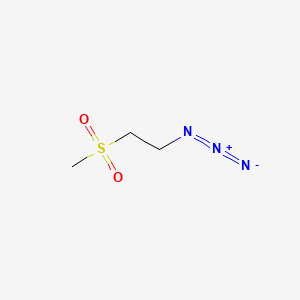

The molecular structure of 1-Azido-2-(methylsulfonyl)ethane, with the chemical formula C₃H₇N₃O₂S, is fundamental to its reactivity. smolecule.comechemi.com The molecule features two key functional groups: an azido (B1232118) group (-N₃) and a methylsulfonyl group (-SO₂CH₃). smolecule.com The azide (B81097) group is a high-energy, reactive moiety that is central to its utility in "click chemistry," particularly in Huisgen cycloaddition reactions with alkynes to form stable 1,2,3-triazoles. It can also undergo reduction to form amines or participate in nucleophilic substitution reactions.

The methylsulfonyl group acts as a strong electron-withdrawing group, which influences the reactivity of the adjacent azide group. This electron-withdrawing effect can accelerate the rate of azide-alkyne cycloaddition reactions when compared to other azides with alkyl or ether linkages. The interplay of these two functional groups provides a unique chemical handle for a variety of synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1211474-41-7 |

| Molecular Formula | C₃H₇N₃O₂S |

| Molecular Weight | 149.17 g/mol |

| Exact Mass | 149.02589765 |

| Heavy Atom Count | 9 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 56.9 Ų |

| InChI Key | DRFFXWAMZHTTEG-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)CCN=[N+]=[N-] |

Contextual Importance in Modern Synthetic Methodologies and Chemical Applications

This compound has emerged as a significant building block in contemporary organic synthesis. Its primary importance lies in its role as a versatile reagent for introducing the azido group into molecules, which can then be further functionalized.

Key Applications:

Click Chemistry: The azide functionality readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope, making it invaluable for the synthesis of complex molecules, including those with applications in medicinal chemistry and materials science. smolecule.com The formation of stable triazole linkages is a key feature of this application. smolecule.com

Synthesis of Nitrogen-Containing Compounds: Beyond triazoles, this compound serves as a precursor for a variety of nitrogen-containing compounds. The azide group can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. It can also be a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups. smolecule.com

Bioconjugation: The ability of the azide group to selectively react with alkynes makes this compound suitable for bioconjugation techniques. smolecule.comsmolecule.com This allows for the labeling of biomolecules such as proteins and nucleic acids, which is crucial for studying biological processes and for diagnostic applications. smolecule.com

Materials Science: The compound is utilized in the synthesis of functionalized polymers and other materials. smolecule.com The incorporation of the azide and methylsulfonyl groups can impart unique properties to these materials. smolecule.com

Table 2: Overview of Synthetic Methods for this compound

| Method | Starting Material | Reagents | Key Features |

| Azidation of Mesylate | 2-(methylsulfonyl)ethyl methanesulfonate (B1217627) | Sodium azide, Acetonitrile (B52724)/Water | High yield (97%) and purity (>99%), suitable for industrial scale. |

| One-Pot Synthesis from Alcohol | 2-(methylsulfonyl)ethanol (B46698) | Triphenylphosphine (B44618), Iodine, Imidazole (B134444), Sodium azide | Practical for laboratory-scale exploratory synthesis. |

| Direct Azidation | 2-(methylsulfonyl)ethanol | Sodium azide | Direct introduction of the azide group under controlled conditions. |

| Substitution Reaction | 1-bromo-2-(methylsulfonyl)ethane | Sodium azide | Nucleophilic substitution to yield the final product. |

Structure

3D Structure

Properties

IUPAC Name |

1-azido-2-methylsulfonylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2S/c1-9(7,8)3-2-5-6-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFFXWAMZHTTEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Azido 2 Methylsulfonyl Ethane

Established Precursor-Based Synthetic Routes

The principal methods for preparing 1-Azido-2-(methylsulfonyl)ethane start from readily available precursors, such as the corresponding sulfonate ester or alcohol. These routes are favored for their reliability and high yields.

Nucleophilic Azide (B81097) Displacement of Sulfonate Esters

A dominant and high-yielding strategy for the synthesis of this compound involves the direct displacement of a sulfonate ester leaving group by an azide nucleophile. This method is predicated on the excellent leaving group ability of sulfonates, such as methanesulfonate (B1217627) (mesylate), which facilitates a clean substitution reaction.

The most direct synthesis involves the reaction of 2-(Methylsulfonyl)ethyl methanesulfonate with an alkali metal azide, typically sodium azide (NaN₃). The reaction is generally performed in a polar aprotic solvent to facilitate the dissolution of the azide salt and promote the desired substitution pathway.

A typical laboratory procedure involves dissolving 2-(Methylsulfonyl)ethyl methanesulfonate in acetonitrile (B52724), followed by the addition of sodium azide and a small amount of water. The mixture is then heated under reflux to drive the reaction to completion. Yields for this conversion are generally high, often ranging from 67% to 97%, with the choice of solvent system playing a critical role in the reaction's efficiency and the minimization of side reactions. The addition of water can accelerate the reaction by improving the solubility of the sodium azide.

| Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| Acetonitrile/H₂O | 60 | 24 | 97 |

| DMSO | 80 | 24 | 78 |

| Methanol/H₂O | 60 | 48 | 67 |

| Table 1: Comparative yields of this compound via nucleophilic displacement of 2-(Methylsulfonyl)ethyl methanesulfonate across different solvent systems. Data sourced from reference . |

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. masterorganicchemistry.com The azide ion (N₃⁻), being an excellent nucleophile, attacks the electrophilic carbon atom bonded to the methanesulfonate group. masterorganicchemistry.com This attack occurs from the side opposite to the leaving group, in a "backside attack" trajectory. masterorganicchemistry.com

The process is concerted, meaning the formation of the new carbon-azide bond and the cleavage of the carbon-oxygen bond of the mesylate occur simultaneously, passing through a single, high-energy transition state. masterorganicchemistry.com In this trigonal bipyramidal transition state, the incoming nucleophile and the departing leaving group are positioned 180° apart. masterorganicchemistry.com A key stereochemical outcome of the Sₙ2 mechanism is the inversion of configuration at the carbon center, should it be a stereocenter. masterorganicchemistry.comorganic-chemistry.org The driving force for the reaction is the formation of a stable, resonance-delocalized sulfonate anion as the leaving group. ucl.ac.uk

One-Pot Synthesis from Corresponding Alcohols

An alternative and efficient approach is the one-pot conversion of the parent alcohol, 2-(methylsulfonyl)ethanol (B46698), directly to the target azide. This methodology avoids the isolation of the intermediate sulfonate ester, streamlining the synthetic process. researchgate.net

This one-pot synthesis utilizes an Appel-type reaction to convert the hydroxyl group of 2-(methylsulfonyl)ethanol into a better leaving group in situ. researchgate.net The classical Appel reaction converts alcohols to alkyl halides using triphenylphosphine (B44618) and a tetrahalomethane. organic-chemistry.orgwikipedia.org In this modified procedure for azide synthesis, reagents such as triphenylphosphine, iodine, and imidazole (B134444) are used to generate an activated intermediate from the alcohol.

The reaction begins with the suspension of 2-(methylsulfonyl)ethanol in a solvent like dichloromethane. Triphenylphosphine, iodine, and imidazole are added, and the mixture is stirred. This combination of reagents activates the alcohol, effectively converting the hydroxyl group into a reactive intermediate analogous to a mesylate or other sulfonate ester, which is not isolated but is immediately available for the next step.

Comparative Analysis of Synthetic Procedures

A comparative analysis of the known synthetic procedures for this compound highlights trade-offs in efficiency, scalability, and operational simplicity.

Methodological Efficiency and Yield Optimization Strategies

The efficiency of synthesizing this compound is heavily dependent on the chosen precursor and reaction conditions. The displacement of a methanesulfonate ester is a particularly effective method, with reported yields ranging from 67% to as high as 97%. rsc.org This high efficiency is attributed to the excellent leaving group ability of the mesylate anion.

Optimization of this reaction involves careful control of parameters such as solvent and temperature. Polar aprotic solvents like acetonitrile or dimethyl sulfoxide (B87167) are often employed to solubilize the azide salt and promote the Sₙ2 reaction mechanism. The reaction temperature is typically maintained between 60–100°C to ensure a reasonable reaction rate without promoting decomposition of the azide product.

One-pot procedures starting from 2-(methylsulfonyl)ethanol offer greater operational simplicity. In this approach, the alcohol is converted in situ to an intermediate with a good leaving group, for example, by using triphenylphosphine, iodine, and imidazole, which is then immediately reacted with sodium azide without isolation. While potentially more streamlined, the yields and purification of such one-pot reactions must be carefully optimized to manage byproducts from the activation step.

| Precursor | Reagents | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| 2-(Methylsulfonyl)ethyl methanesulfonate | Sodium azide (NaN₃) | Acetonitrile/Water, Reflux at 60°C, 24h | 67–97% | |

| 2-(Methylsulfonyl)ethanol | 1. Triphenylphosphine, Iodine, Imidazole 2. Sodium azide (NaN₃) | One-pot: 1. Dichloromethane, RT, 2h 2. Acetonitrile/H₂O, Reflux, 12h | Not specified | |

| 1-Bromo-2-(methylsulfonyl)ethane | Sodium azide (NaN₃) | Substitution reaction conditions | Not specified | smolecule.com |

Considerations for Scalability in Preparative Chemistry

For the large-scale synthesis of this compound, several factors must be considered. The choice between a two-step process (synthesis and isolation of the mesylate followed by azidation) and a one-pot synthesis involves a trade-off between purity and process efficiency. One-pot syntheses are often preferred in industrial settings as they reduce unit operations, solvent waste, and processing time.

However, the scalability of the one-pot method using reagents like triphenylphosphine results in the formation of triphenylphosphine oxide as a stoichiometric byproduct, which can complicate purification on a large scale. In contrast, the displacement of a pre-formed mesylate is a cleaner reaction, often yielding a purer product with simpler workup procedures involving extraction and concentration.

The cost and availability of starting materials are also critical. 2-(Methylsulfonyl)ethanol is a key starting material for both approaches. The safety implications of using sodium azide, particularly on a large scale, necessitate strict handling protocols and engineering controls to mitigate the risk of releasing toxic hydrazoic acid.

Catalytic Approaches in Azide Synthesis

While the synthesis of this compound has traditionally relied on stoichiometric reagents, modern catalytic methods offer promising alternatives for the formation of organic azides from alcohols or alkyl halides.

Copper-Catalyzed Strategies for Azide Formation from Alkyl Halides or Alcohols

Copper catalysis has been widely employed for the synthesis of various organic azides, offering mild and efficient routes. mdpi.com Though a specific copper-catalyzed synthesis for this compound is not prominently documented, general methodologies for analogous transformations are well-established.

Copper(I)-catalyzed azidation of alkyl halides is a common strategy. smolecule.com These reactions often use a copper(I) salt, such as copper(I) iodide, in the presence of a ligand to facilitate the coupling of an alkyl halide with an azide source like sodium azide. mdpi.com A similar catalytic approach could potentially be applied to precursors like 1-bromo-2-(methylsulfonyl)ethane.

More recently, copper-catalyzed methods for the direct conversion of alcohols to azides have been developed. mdpi.com These reactions might use a copper catalyst, an azide source such as trimethylsilyl (B98337) azide (TMS-N₃), and an activator to facilitate the transformation, bypassing the need to pre-functionalize the alcohol as a halide or sulfonate ester. mdpi.com Furthermore, innovative copper(I)-mediated radical oxidative sulfonylation-azidation of alkenes has been developed, presenting a pathway to β-azidosulfonates, a class of compounds to which this compound belongs. nih.gov The adoption of such catalytic systems could enhance the efficiency and environmental profile of the synthesis.

Chemical Reactivity and Transformation Pathways of 1 Azido 2 Methylsulfonyl Ethane

Reactivity Profile of the Azide (B81097) Functional Group

Organic azides are highly energetic functional groups that serve as versatile synthons in chemical synthesis. Their reactivity is dominated by the 1,3-dipolar nature of the azide, which allows it to react with various unsaturated systems known as dipolarophiles. Additionally, the terminal nitrogen of the azide can act as a nucleophile, initiating reactions such as the Staudinger ligation. The presence of the electron-withdrawing methylsulfonyl group in 1-Azido-2-(methylsulfonyl)ethane is expected to influence the electronic properties of the azide, potentially enhancing its reactivity in certain cycloaddition pathways. acs.org

Cycloaddition Reactions

The most prominent reactions of azides are [3+2] cycloadditions, which lead to the formation of five-membered heterocyclic rings. For this compound, these reactions provide reliable pathways to synthesize substituted 1,2,3-triazoles, which are stable, aromatic heterocycles with broad applications.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency, mild reaction conditions, and exceptional regioselectivity. organic-chemistry.org In this reaction, this compound would react with a terminal alkyne in the presence of a copper(I) catalyst to exclusively yield the 1,4-disubstituted 1,2,3-triazole adduct. organic-chemistry.orgmdpi.com The reaction is typically carried out in a variety of solvents, including aqueous media, and is tolerant of a wide range of other functional groups. organic-chemistry.org

The general scheme for the CuAAC reaction involving this compound is as follows:

Reactants : this compound and a terminal alkyne (R-C≡CH).

Catalyst : A source of Cu(I), often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.

Product : 1-(2-(methylsulfonyl)ethyl)-4-substituted-1H-1,2,3-triazole.

| Alkyne Partner | Potential Product Substituent (R) | Application Area of Product |

|---|---|---|

| Phenylacetylene | Phenyl | Materials Science, Medicinal Chemistry |

| Propargyl alcohol | Hydroxymethyl | Bioconjugation, Further Functionalization |

| Ethynyltrimethylsilane | Trimethylsilyl (B98337) | Synthetic Intermediate |

| 1-Ethynylcyclohexene | Cyclohexenyl | Organic Synthesis |

As an alternative to the copper-catalyzed pathway, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) allows for the formation of triazoles without the need for a metal catalyst. magtech.com.cn This reaction is driven by the high ring strain of a cyclooctyne (B158145) derivative, which readily reacts with an azide. nih.gov SPAAC is a bioorthogonal reaction, meaning it can proceed in complex biological environments without interfering with native biochemical processes. This compound is a suitable substrate for SPAAC, reacting with various strained alkynes to form a bicyclic triazole product.

The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. magtech.com.cn Modifications to the cyclooctyne ring, such as the inclusion of fluorine atoms or fused aromatic rings, can significantly enhance the reaction kinetics. nih.gov

| Strained Alkyne | Abbreviation | General Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl (B1604629) Azide | Key Features |

|---|---|---|---|

| Bicyclo[6.1.0]non-4-yne | BCN | ~0.3 | Good reactivity and stability. |

| Dibenzocyclooctynol | DIBO | ~0.1 | High reactivity, can be functionalized. nih.gov |

| Azadibenzocyclooctyne | ADIBO / DBCO | ~0.4 - 1.0 | Excellent kinetics and stability. |

| Difluorinated cyclooctyne | DIFO | ~0.08 | High reactivity due to electron-withdrawing fluorine atoms. |

The mechanisms for the formation of 1,2,3-triazoles from this compound differ significantly between the catalyzed and strain-promoted pathways.

CuAAC Mechanism : The currently accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate. researchgate.netaatbio.com This intermediate then coordinates with the azide. A key step involves the formation of a six-membered copper-containing ring, which then undergoes rearrangement and protonolysis to yield the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst. nih.gov This stepwise, catalyst-mediated process accounts for the reaction's high regioselectivity. nih.gov

SPAAC Mechanism : In contrast, the SPAAC reaction proceeds through a concerted [3+2] cycloaddition mechanism. nih.govresearchgate.net The reaction is a classic Huisgen 1,3-dipolar cycloaddition. The high energy of the strained alkyne lowers the activation energy of the reaction significantly, allowing it to proceed rapidly at ambient temperatures without a catalyst. nih.gov This pericyclic reaction pathway typically results in a mixture of regioisomers, although in some systems, one isomer may be favored.

Nucleophilic Substitution Reactions

The azide group can also react with nucleophiles, most notably phosphines, in a reaction that serves as the basis for the Staudinger ligation.

The Staudinger ligation is a powerful chemical transformation used to form a stable amide bond by reacting an azide with a specifically engineered phosphine (B1218219). wikipedia.org The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide in this compound. This initial step leads to the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen (N₂) gas to form an aza-ylide (or iminophosphorane). organicchemistrytutor.comorganic-chemistry.org

In the ligation variant, the phosphine reagent is designed with an electrophilic trap, such as a methyl ester, positioned ortho to the phosphorus atom. The aza-ylide intermediate undergoes a rapid intramolecular cyclization, where the nucleophilic nitrogen attacks the electrophilic ester. Subsequent hydrolysis of the resulting intermediate yields a stable amide bond and a phosphine oxide byproduct. acs.org The "traceless" version of this ligation employs a phosphinothiol, where the phosphine oxide is eliminated entirely from the final product. acs.org This reaction's bioorthogonality and ability to form native amide bonds have made it invaluable in peptide synthesis and chemical biology. wikipedia.org

Reduction Reactions to Form Amines

One of the most important transformations of the azido (B1232118) group is its reduction to a primary amine. This conversion is a key step in the synthesis of various biologically active molecules and functional materials. Several methods are available for this reduction, with catalytic hydrogenation and the use of hydride reagents being the most common.

Catalytic hydrogenation is a widely used and efficient method for the reduction of azides to amines. This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The reaction is generally clean and proceeds with high yield. The presence of the sulfone group in this compound is not expected to interfere with this reduction. The general reaction is:

R-N₃ + H₂ (catalyst) → R-NH₂ + N₂

| Catalyst | Typical Solvent | Temperature | Pressure |

| Palladium on Carbon (Pd/C) | Methanol, Ethanol, Ethyl acetate | Room Temperature | 1-4 atm |

| Platinum Oxide (PtO₂) | Ethanol, Acetic acid | Room Temperature | 1-4 atm |

| Raney Nickel | Ethanol | Room Temperature - 50 °C | 1-50 atm |

This table presents typical conditions for the catalytic hydrogenation of alkyl azides. Specific optimization for this compound may be required.

Hydride reagents are powerful reducing agents capable of converting azides to amines. The two most common hydride reagents for this purpose are lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄).

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a very strong reducing agent that readily reduces azides to primary amines. youtube.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is generally rapid and high-yielding. adichemistry.commasterorganicchemistry.com

Sodium Borohydride (NaBH₄): Sodium borohydride is a milder reducing agent than LiAlH₄. While it can reduce azides, the reaction often requires the use of a catalyst or co-reagent, such as cobalt chloride (CoCl₂) or in the presence of specific solvent systems. organic-chemistry.org The selectivity of NaBH₄ can be an advantage in the presence of other reducible functional groups. acs.org

| Hydride Reagent | Typical Solvent | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to room temperature, anhydrous |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (often with a catalyst) | Room temperature, may require additives |

This table outlines general conditions for the reduction of azides with hydride reagents. The sulfone group is generally stable to these conditions.

Reactivity Profile of the Methylsulfonyl Functional Group

The methylsulfonyl group (-SO₂CH₃) is a strongly electron-withdrawing and relatively stable functional group. Its presence significantly influences the electronic properties of the molecule.

Oxidation Reactions Leading to Sulfone Derivatives

The sulfur atom in the methylsulfonyl group is already in its highest oxidation state (+6), and therefore, the sulfone group itself is generally resistant to further oxidation under standard conditions. However, the term "sulfone derivatives" in this context may refer to modifications of the molecule while retaining the sulfone moiety. It is important to note that harsh oxidizing conditions could potentially lead to the cleavage of the C-S bond or degradation of the molecule.

Role in Enhancing Electrophilicity of Adjacent Carbon Centers

The methylsulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This strong inductive effect significantly influences the reactivity of the adjacent carbon atoms. wikipedia.org

Contribution to Overall Electron-Withdrawing Effects within the Molecule

The electronic character of this compound is significantly influenced by the potent electron-withdrawing nature of both the azide (-N₃) and methylsulfonyl (-SO₂CH₃) functional groups. An electron-withdrawing group (EWG) effectively draws electron density towards itself, away from the carbon backbone of the molecule. wikipedia.org This effect is primarily transmitted through inductive effects, which involve the polarization of sigma (σ) bonds.

The methylsulfonyl group is recognized as a powerful electron-withdrawing entity. Its strong inductive effect stems from the high electronegativity of the two oxygen atoms and the sulfur atom, which collectively pull electron density from the adjacent carbon atom. This withdrawal of electron density makes the protons on the carbon atom alpha to the sulfonyl group (the -CH₂-SO₂CH₃ moiety) more acidic than they would be in a simple alkane.

The cumulative effect of having both a methylsulfonyl and an azide group attached to adjacent carbons in an ethane (B1197151) backbone is a significant polarization of the C-C bond. The carbon atom attached to the methylsulfonyl group and the carbon atom attached to the azide group both experience a reduction in electron density. This pronounced electron-deficient character at both the C-1 and C-2 positions dictates the molecule's reactivity, particularly its susceptibility to nucleophilic attack.

Table 1: Comparison of Electron-Withdrawing Properties of Functional Groups

| Functional Group | Type of Effect | Relative Strength |

|---|---|---|

| Methylsulfonyl (-SO₂CH₃) | Strong Inductive (-I) | Strong |

| Azide (-N₃) | Inductive (-I) | Moderate |

| Halogens (-F, -Cl, -Br) | Inductive (-I) | Strong to Moderate |

| Nitro (-NO₂) | Strong Inductive (-I) and Resonance (-M) | Very Strong |

Interplay of Functional Group Reactivity

The chemical behavior of this compound is a direct consequence of the interplay between the azide and methylsulfonyl functionalities. The presence of two strong electron-withdrawing groups on adjacent carbons creates a molecule with distinct reactive sites, influencing its stability and the types of chemical transformations it can undergo.

The pronounced electron-withdrawing nature of the methylsulfonyl group makes the protons on the α-carbon (the carbon bearing the azide) and the β-carbon (the carbon bearing the sulfonyl group) acidic. This acidity can facilitate elimination reactions in the presence of a base. For example, treatment of related α-azido sulfones with a base can lead to the formation of a vinyl sulfone through the elimination of hydrazoic acid (HN₃), or the formation of a nitrile with the loss of the sulfinate as a leaving group. acs.org

The reactivity of the azide group as a 1,3-dipole is a cornerstone of its chemical utility, particularly in cycloaddition reactions such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. The electron-withdrawing methylsulfonyl group is expected to influence the rate and regioselectivity of such reactions.

Furthermore, the sulfonyl group itself can act as a good leaving group in nucleophilic substitution reactions, particularly when the reaction is facilitated by the electronic push from an adjacent group. In the context of this compound, the interplay between the two groups could lead to complex reaction pathways. For instance, intramolecular reactions or rearrangements following an initial reaction at either the azide or the sulfonyl-bearing carbon are conceivable. Studies on α-azido sulfones have shown that the sulfonyl group can be displaced by nucleophiles like thiolates. acs.org

Table 2: Potential Reaction Pathways for this compound Based on Related Compounds

| Reaction Type | Reagent/Condition | Potential Product(s) | Reference Moiety |

|---|---|---|---|

| Thermal Decomposition | Heat (Δ) | Nitrene intermediate, subsequent rearrangement products | Organic Azides |

| Base-Catalyzed Elimination | Base (e.g., alkoxide) | Vinyl sulfone, Nitrile | α-Azido Sulfones acs.org |

| 1,3-Dipolar Cycloaddition | Alkyne | Triazole derivative | Organic Azides |

| Nucleophilic Substitution | Nucleophile (e.g., thiolate) | Substitution of the methylsulfonyl group | α-Azido Sulfones acs.org |

Synthesis and Characterization of Derivatives and Analogues of 1 Azido 2 Methylsulfonyl Ethane

Derivatization Strategies via Azide (B81097) Reactivity

The azide group is a versatile functional group known for its participation in several powerful chemical reactions, most notably cycloadditions and reductions. mdpi.com Its reactivity allows for the straightforward introduction of nitrogen-containing heterocycles and primary amines.

The most prominent reaction of the azide group is the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. unibo.it The copper(I)-catalyzed version of this reaction (CuAAC), a cornerstone of "click chemistry," is particularly effective, proceeding with high regioselectivity to yield 1,4-disubstituted triazoles under mild, often aqueous, conditions. raco.cat

The methylsulfonyl group in 1-azido-2-(methylsulfonyl)ethane plays a crucial role in this transformation. As a potent electron-withdrawing group, it enhances the electrophilicity of the azide, which can accelerate the rate of the cycloaddition reaction compared to simple alkyl azides. This allows for the efficient synthesis of a wide array of triazole-containing compounds by reacting this compound with various terminal alkynes. These triazole products are valuable scaffolds in medicinal chemistry and materials science. smolecule.comemanresearch.org

| Alkyne Reactant | Resulting Triazole Product | Potential Application Area |

| Propargyl alcohol | (1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazol-4-yl)methanol | Synthesis of functionalized polymers |

| Phenylacetylene | 1-(2-(Methylsulfonyl)ethyl)-4-phenyl-1H-1,2,3-triazole | Medicinal chemistry scaffolds nih.gov |

| Ethyl propiolate | Ethyl 1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carboxylate | Intermediate for further functionalization |

| 1-Ethynylcyclohexene | 1-(2-(Methylsulfonyl)ethyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | Building blocks for complex molecules |

This table presents hypothetical reaction products based on established azide-alkyne cycloaddition principles.

The azide group can be readily reduced to a primary amine, providing a pathway to a different class of derivatives. This transformation is valuable as it converts the azide, which is a poor nucleophile, into a highly versatile primary amine group that can undergo a wide range of subsequent reactions such as acylation and alkylation.

Several methods are effective for this reduction:

Catalytic Hydrogenation: This method involves reacting the azide with hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is a clean and efficient method for producing the corresponding amine, 2-(methylsulfonyl)ethan-1-amine.

Reduction with LiAlH₄: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting alkyl azides to primary amines. openstax.orglibretexts.org The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Staudinger Reduction: This two-step reaction involves the treatment of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate. smolecule.com Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide. This method is known for its mild conditions. smolecule.comchinesechemsoc.org

| Reduction Method | Reagents | Product | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | 2-(Methylsulfonyl)ethan-1-amine | Clean reaction, byproduct is N₂ gas. |

| Hydride Reduction | 1. LiAlH₄ 2. H₂O | 2-(Methylsulfonyl)ethan-1-amine | Potent reducing agent, suitable for various substrates. openstax.org |

| Staudinger Reduction | 1. PPh₃ 2. H₂O | 2-(Methylsulfonyl)ethan-1-amine | Mild conditions, avoids harsh reducing agents. smolecule.com |

Derivatization Strategies via Methylsulfonyl Group Modifications

The methylsulfonyl group (–SO₂CH₃) is generally considered a robust and chemically stable functional group, particularly in comparison to the highly reactive azide moiety. Its primary role is often to act as a strong electron-withdrawing group, influencing the reactivity of adjacent functional groups. Direct chemical modification of the methylsulfonyl group in this compound is not a common derivatization strategy due to its stability.

However, in certain complex heterocyclic systems, the sulfonyl group has been shown to act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. researchgate.net This "sulfonyl group dance" involves a cascade of reactions where the sulfonyl group is displaced by a nucleophile, a process facilitated by the presence of other activating groups like azides. researchgate.netbeilstein-journals.org While not demonstrated directly for this compound, it suggests that under specific forcing conditions or in appropriately designed systems, the methylsulfonyl group could potentially be substituted.

A more relevant synthetic consideration is the formation of the methylsulfonyl group itself. Synthetic routes to related compounds often involve the oxidation of a more nucleophilic thioether (–S–) or sulfoxide (B87167) (–SO–) precursor to the corresponding sulfone (–SO₂–). For instance, the synthesis of 2-(methylsulfonyl)-ethanethiol involves the oxidation of a thioether intermediate using an oxidizing agent like hydrogen peroxide (H₂O₂). rsc.org This highlights that modifications at the sulfur center are typically performed to create the target sulfone rather than to derivatize it post-synthesis.

Synthesis of Structurally Related Compounds

Analogues of this compound can be synthesized by modifying the central alkyl chain or by incorporating the core structure into larger molecular frameworks like polyethylene (B3416737) glycol (PEG).

Homologues and isomers of this compound can be prepared to study the impact of chain length and substituent position on the compound's properties and reactivity. The general synthetic strategies used for the parent compound, primarily involving nucleophilic substitution with sodium azide, are applicable for creating these analogues. smolecule.com For example, starting with a corresponding bromo- or mesyl-functionalized alkyl methyl sulfone, the azide can be introduced via an Sₙ2 reaction.

| Compound Name | Structure | Synthetic Precursor Example |

| 1-Azido-3-(methylsulfonyl)propane | N₃–(CH₂)₃–SO₂CH₃ | 1-Bromo-3-(methylsulfonyl)propane |

| 1-Azido-4-(methylsulfonyl)butane | N₃–(CH₂)₄–SO₂CH₃ | 1-Mesyl-4-(methylsulfonyl)butane |

| 2-Azido-1-(methylsulfonyl)propane | CH₃CH(N₃)CH₂SO₂CH₃ | 2-Bromo-1-(methylsulfonyl)propane |

This table presents hypothetical analogues and plausible synthetic precursors based on standard organic synthesis methods.

Poly(ethylene glycol) (PEG) is a hydrophilic polymer frequently used to modify molecules for biological and pharmaceutical applications, enhancing their water solubility and biocompatibility. lookchem.com Azide-functionalized PEG linkers are valuable tools in bioconjugation, using click chemistry to attach the PEG chain to biomolecules or surfaces. lookchem.com

While a direct PEG-linked version of this compound is not widely documented, the synthesis of related structures demonstrates the feasibility of this approach. For example, Iodo-PEG3-Azide (1-azido-2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethane) is a commercially available reagent that contains a PEG spacer with a terminal azide for click reactions and a terminal iodide that can be displaced by a nucleophile. lookchem.com

A PEGylated analogue of this compound could be synthesized through several routes. One potential method involves reacting a PEG molecule with a terminal leaving group (e.g., tosylate or mesylate) with the sodium salt of 2-(methylsulfonyl)ethanol (B46698), followed by conversion of the terminal hydroxyl group of the resulting PEG-ether to an azide. Alternatively, a PEG-alkyne could be coupled to this compound via a CuAAC reaction, tethering the azido-sulfonyl-ethane moiety to the polymer chain through a stable triazole linkage. Such constructs would combine the reactivity of the azide and the physicochemical properties of the sulfone with the solubility and biocompatibility of PEG.

Preparation of Fluorinated Azidoethane (B8782865) Analogues

The introduction of fluorine into organic molecules is a key strategy in the development of pharmaceuticals and advanced materials, often imparting unique properties. In the context of azidoethanes, fluorinated analogues represent a significant class of compounds with tailored reactivity and stability.

A prominent method for the synthesis of fluorinated azidoethanes involves the addition of an azide anion to a fluorinated alkene. For instance, 1-azido-1,1,2,2-tetrafluoroethane has been prepared in quantitative yield by reacting tetrafluoroethylene (B6358150) with an azide source in a protic medium. nih.govacs.org This reaction is noteworthy for its efficiency and the stability of the resulting product, which has been shown to be thermally stable and insensitive to impact. nih.govacs.org The synthesis can be optimized by testing various azide and proton sources under different conditions. acs.org The general approach involves the nucleophilic attack of the azide ion on the carbon-carbon double bond of the fluorinated ethylene, followed by protonation.

Another strategy for introducing fluorine is nucleophilic fluorination. Reagents such as 2-pyridinesulfonyl fluoride (B91410) (PyFluor) and perfluorobutanesulfonyl fluoride (PBSF) are used for the deoxyfluorination of alcohols, converting a hydroxyl group into a fluorine atom. beilstein-journals.org This method provides a pathway to α-fluorinated phosphonate (B1237965) dipeptide analogues, demonstrating its utility in complex molecule synthesis. beilstein-journals.org

Table 1: Synthesis of 1-Azido-1,1,2,2-tetrafluoroethane

| Reactants | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|

| Tetrafluoroethylene, Azide Anion | Nucleophilic Addition | 1-Azido-1,1,2,2-tetrafluoroethane | Quantitative | nih.govacs.org |

The resulting fluorinated azidoethanes are versatile building blocks. For example, 1-azido-1,1,2,2-tetrafluoroethane readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable N-tetrafluoroethyl-1,2,3-triazoles. nih.govacs.org

Synthesis of Sulfonylated Hydrazine (B178648) Compounds for Specific Chemical Reactivity

Sulfonylated hydrazine derivatives, particularly sulfonylhydrazones, are important intermediates in organic synthesis. Green chemistry principles have driven the development of efficient, environmentally friendly protocols for their preparation.

A notable one-pot synthesis allows for the formation of sulfonylhydrazones from sulfonyl chlorides, hydrazine hydrate, and vinyl azides in water. lookchem.comresearchgate.net This method avoids the use of corrosive acids and harmful organic solvents typically required in older methods that involve the condensation of sulfonylhydrazides with aldehydes or ketones. lookchem.com The reaction proceeds in moderate to good yields and demonstrates a wide tolerance for various functional groups. lookchem.comresearchgate.net Similarly, β-ketosulfones can be synthesized via an oxidative cross-coupling reaction between vinyl azides and sodium sulfinates. researchgate.net

The conversion of hydrazines to azides is also a well-established transformation. Various types of hydrazines, including aryl-, carbonyl-, and sulfonyl-hydrazines, react with dinitrogen tetroxide at low temperatures to produce the corresponding azides in excellent yields. koreascience.kr This reaction is believed to proceed through a β-nitroso hydrazine intermediate. koreascience.kr

Furthermore, sulfonylated N-unsubstituted enamines have been synthesized from vinyl azides and sulfonyl hydrazides through an electrochemical process. acs.org This method leverages the ability of the azide group to eliminate a molecule of dinitrogen (N₂). acs.org

Table 2: One-Pot Synthesis of Sulfonylhydrazones

| Reactants | Solvent | Key Advantage | Product Class | Reference |

|---|---|---|---|---|

| Sulfonyl Chlorides, Hydrazine Hydrate, Vinyl Azides | Water | Environmentally friendly, efficient | Sulfonylhydrazones | lookchem.comresearchgate.net |

These synthetic routes provide access to a diverse range of sulfonylated hydrazine compounds, which are valuable precursors for pharmaceuticals and other functional organic molecules.

Structure-Reactivity Relationships in Functionalized Derivatives

The reactivity of functionalized derivatives of this compound is profoundly influenced by the interplay of electronic and steric effects within the molecule. Understanding these relationships is critical for predicting reaction outcomes and designing synthetic pathways.

Analysis of Electronic Effects on Reaction Kinetics

The electronic nature of substituents can significantly alter the rate and mechanism of chemical reactions. The azide functional group itself exerts a notable electronic influence. Studies on the gas-phase acidity of azidophenols have determined that the azide group acts as an inductively withdrawing group, while its resonance contribution is negligible in that specific system. researchgate.net However, its electronic behavior can be "chameleonic," acting as a strong π-donor in other contexts, such as in azide-substituted benzoic acids. researchgate.net This dual nature allows it to adapt its electronic contribution based on the demands of the reaction environment. researchgate.net

This electronic influence is also manifested as stereoelectronic effects, such as the "azido gauche effect." Ab initio calculations for azidoethane derivatives have shown that the gauche conformer is energetically favored over the anti conformer, an effect that influences the puckering of rings in more complex structures like azidoprolines. researchgate.net

In reactions involving derivatives, the electronic properties of other substituents are also crucial. For hydrazone formation, electron-withdrawing groups on the carbonyl reactant can significantly accelerate the reaction rate at biological pH. nih.gov For instance, the presence of an ortho-hydroxy group can increase the reaction rate by a factor of 2 to 4 compared to unsubstituted benzaldehyde. nih.gov Conversely, in the synthesis of thiosulfonates, sodium arylsulfinates bearing electron-donating groups tend to perform better than those with electron-withdrawing groups. rsc.org The effect can sometimes be subtle; in certain Suzuki-type sulfonylation reactions, the electronic character of substituents on arylboronic acids had a negligible effect on the reaction rate. chemrevlett.com

Table 3: Electronic Effect of the Azide Substituent on Phenol Acidity

| Parameter | Description | Value | Interpretation | Reference |

|---|---|---|---|---|

| σF | Inductive/Field Effect | 0.38 | Inductively withdrawing | researchgate.net |

| σR | Resonance Effect | 0.02 | Negligible resonance effect | researchgate.net |

Impact of Steric Hindrance on Reaction Pathways

Steric hindrance refers to the way the physical bulk of a molecule affects its ability to react. chemistrytalk.org Large, bulky groups can slow down or entirely prevent a reaction by physically blocking the reactive site. chemistrytalk.org This effect can be harnessed to control the selectivity of a reaction.

A clear example of steric control is seen in the regioselective O-sulfonylation of N,N-bis(2-hydroxyalkyl)tosylamides. unimi.it When reacting a diol with a sulfonylating agent, the reagent's size dictates which hydroxyl group reacts. A large, bulky sulfonylating agent like tritylsulfonyl chloride (TrisCl) will preferentially react with the less sterically hindered hydroxyl group. unimi.it In contrast, smaller reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) show less selectivity, leading to a different ratio of products. unimi.it

However, the impact of steric hindrance is not always straightforward. In some Suzuki-type coupling reactions to form diaryl sulfones, steric hindrance was found to be a primary factor leading to lower yields, particularly with ortho-substituted reactants. chemrevlett.com Yet, in other visible-light-driven sulfonylations, a bulky trimethoxyphenyl substituent did not significantly affect the reaction outcome, suggesting that the reaction mechanism was less sensitive to steric bulk. rsc.org Similarly, a study on hydrazone formation found that steric effects were generally small and inconsistent. nih.gov This variability highlights that the influence of steric hindrance is highly dependent on the specific reaction mechanism, the nature of the transition state, and the reaction conditions.

Table 4: Effect of Steric Hindrance on Regioselective O-Sulfonylation

| Sulfonylating Agent | Relative Steric Bulk | Outcome | Reference |

|---|---|---|---|

| Tritylsulfonyl chloride (TrisCl) | Large | Preferential reaction at the less hindered hydroxyl group | unimi.it |

| Tosyl chloride (TsCl) | Medium | Lower regioselectivity | unimi.it |

| Mesyl chloride (MsCl) | Small | Lower regioselectivity | unimi.it |

Advanced Applications in Chemical Synthesis and Research

Role as a Key Precursor in Diverse Organic Synthesis

1-Azido-2-(methylsulfonyl)ethane serves as a fundamental building block in the creation of complex organic molecules, particularly those containing nitrogen.

Construction of Complex Nitrogen-Containing Building Blocks

This compound is instrumental in the synthesis of various nitrogen-containing heterocyclic compounds. thermofisher.com The azide (B81097) group can readily participate in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". frontiersin.org This reaction allows for the efficient formation of stable 1,2,3-triazole rings, which are prevalent in medicinal chemistry and drug discovery. smolecule.com The methylsulfonyl group, being electron-withdrawing, can influence the reactivity of the azide group, potentially accelerating these cycloaddition reactions.

Furthermore, the azide group can be reduced to a primary amine, providing a pathway to a different class of nitrogenous compounds. This transformation opens up possibilities for synthesizing various amines and their derivatives. The ability to introduce a nitrogen atom and subsequently transform it into different functional groups makes this compound a versatile tool for synthetic chemists.

Utility in the Synthesis of Functional Polymers

The reactivity of this compound also extends to the field of polymer chemistry. It can be incorporated as a monomer or a functionalizing agent in the synthesis of polymers with specific properties. The azide group allows for the use of click chemistry to attach the molecule to polymer backbones or to create cross-linked polymer networks. smolecule.com This approach is valuable for designing materials with tailored characteristics, such as hydrogels and other advanced polymeric materials. smolecule.com

Applications in Bioconjugation Methodologies

Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, is a critical technique in biotechnology and pharmaceutical development. thermofisher.com

Chemical Tagging and Labeling Strategies for Biomolecules

The azide functionality of this compound makes it a prime candidate for bioconjugation reactions. smolecule.com Through click chemistry, it can be used to selectively label biomolecules that have been modified to contain an alkyne group. frontiersin.orgsmolecule.com This "tagging" strategy is highly specific and can be performed under mild, biocompatible conditions, which is crucial for maintaining the structure and function of the biomolecule. frontiersin.org Such labeling is invaluable for a wide range of applications, including fluorescent imaging, protein tracking, and the development of diagnostic assays. smolecule.comsmolecule.com

Contribution to Materials Science Research

The unique properties of this compound also make it a significant contributor to the field of materials science.

Incorporation into Novel Coating Formulations with Specific Chemical Functionalities

The dual functionality of this compound makes it an excellent candidate for incorporation into novel coating formulations, where specific chemical and physical properties are required. The compound can be integrated into polymeric materials or anchored onto surfaces to create functional coatings. smolecule.com

The primary mechanism for its use in coatings involves leveraging the azide group's ability to participate in highly efficient and specific "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.com These reactions allow for the covalent attachment of the molecule to polymer backbones or surfaces that have been functionalized with alkyne groups. This process, often referred to as surface functionalization, is a powerful method for tailoring the surface properties of a material.

Once incorporated, the methylsulfonyl group imparts specific functionalities to the coating. As a strong electron-withdrawing group, it increases the polarity of the surface and can enhance adhesion to polar substrates. Furthermore, the sulfone group is known for its chemical and thermal stability, potentially contributing to the durability and resilience of the coating. Research into related azido-sulfone compounds, such as 4,4'-diazidodiphenyl (B3050844) sulfone, has demonstrated their utility as cross-linking agents in anti-reflection coatings for photolithography, highlighting the potential of this class of compounds in advanced material applications. ntis.gov The ability to introduce both a stable linking group (the triazole formed from the azide) and a functional sulfone moiety makes this compound a versatile building block for creating coatings with tailored functionalities for biomedical devices, electronics, and specialized industrial components. mdpi.com

Utility in Radiochemistry and Molecular Probe Development

In the realm of nuclear medicine, this compound serves as a critical building block in the development of radiolabeled molecules for diagnostic imaging and therapeutic applications. Its structure is particularly well-suited for the synthesis of molecular probes used in Positron Emission Tomography (PET), an imaging technique that allows for the visualization and quantification of metabolic processes and receptor densities in vivo. ethz.ch

Precursors for the Synthesis of Radiolabeled Compounds for Molecular Imaging (e.g., Positron Emission Tomography)

A key application of this compound and its derivatives is as a precursor, or more specifically a "prosthetic group," for the introduction of positron-emitting radionuclides, such as Fluorine-18 (¹⁸F), into biomolecules. nih.gov Direct radiolabeling of complex and sensitive biomolecules (e.g., peptides, antibodies) is often challenging due to the harsh reaction conditions required. A more viable strategy is the two-step approach: first, a small, robust precursor molecule like an azido-sulfone is radiolabeled with ¹⁸F; second, this radiolabeled synthon is attached to the target biomolecule under mild conditions. acs.org

In this context, a leaving group such as a tosylate or mesylate is often used on the ethane (B1197151) backbone opposite the azide. For instance, a compound like 2-azidoethyl 4-methylbenzenesulfonate (B104242) can undergo nucleophilic substitution with [¹⁸F]fluoride to produce an ¹⁸F-labeled azidoethane (B8782865) intermediate. nih.gov This intermediate, now carrying the PET isotope, can then be conjugated to a biomolecule. The methylsulfonyl group in this compound enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic substitution reactions for ¹⁸F incorporation. Analogs with modified linkers, such as fluoroethoxy-substituted azides, have been developed to improve in vivo stability and pharmacokinetic profiles, making them highly preferred for PET imaging probe development.

Table 1: Precursor Strategies for Radiolabeling

| Precursor Type | Radiolabeling Strategy | Key Features | Example Application |

|---|---|---|---|

| Azido-sulfone Precursor | Two-step nucleophilic [¹⁸F]fluorination and subsequent conjugation. | The sulfonyl group activates the molecule for fluorination. The azide allows for later attachment to a biomolecule via click chemistry. | Synthesis of ¹⁸F-labeled prosthetic groups for PET imaging. nih.gov |

| Azido-tosylate Precursor | Nucleophilic substitution with [¹⁸F]fluoride to form an ¹⁸F-azide synthon. | The tosylate acts as an excellent leaving group for radiofluorination. | Preparation of [¹⁸F]F-FEET, an estradiol (B170435) derivative for breast cancer imaging. nih.gov |

Integration into Radiopharmaceutical Synthesis via Click Chemistry Approaches

The integration of this compound into radiopharmaceutical synthesis is heavily reliant on click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govacs.org This reaction forms a highly stable triazole ring, which acts as a robust linker connecting the radioisotope-carrying portion of the molecule to a biologically active targeting vector. acs.org

The process typically involves reacting the azide function of the ¹⁸F-labeled prosthetic group (derived from a precursor like this compound) with an alkyne-modified biomolecule. This biomolecule could be a peptide that targets a specific cell surface receptor, an antibody fragment, or a small molecule inhibitor of an enzyme. The resulting conjugate is a complete PET radiotracer, capable of accumulating at a specific biological target and being detected by a PET scanner. acs.org

A significant advantage of using this compound as a precursor is that its electron-withdrawing methylsulfonyl group can accelerate the rate of the CuAAC reaction compared to azides with electron-donating or simple alkyl groups. This is crucial in radiochemistry, where the short half-life of isotopes like ¹⁸F (approximately 110 minutes) demands rapid and efficient synthetic procedures. ethz.ch The modularity and reliability of this click chemistry approach have made it a cornerstone in the development of a wide array of PET radiopharmaceuticals for oncology, neurology, and cardiology. acs.orgnih.gov

Table 2: Click Chemistry in Radiopharmaceutical Synthesis

| Reaction Type | Description | Advantage | Example Radiopharmaceutical |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by Cu(I), to form a 1,4-disubstituted 1,2,3-triazole. | High efficiency, mild reaction conditions, and formation of a stable triazole linker. The reaction rate is enhanced by electron-withdrawing groups. acs.org | Synthesis of ¹⁸F-labeled RGD peptides for imaging integrin expression. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A catalyst-free reaction between an azide and a strained cyclooctyne (B158145) (e.g., DBCO). | Bioorthogonal (no toxic copper catalyst needed), suitable for in vivo applications and sensitive biomolecules. acs.orgmdpi.com | Labeling of bombesin (B8815690) derivatives with ¹⁸F for tumor imaging. nih.gov |

Theoretical and Computational Chemistry Approaches

Electronic Structure Theory and Quantum Chemical Calculations

The foundation for predicting a molecule's electronic properties lies in quantum chemical calculations. Methodologies such as Density Functional Theory (DFT) are frequently employed to ascertain the ground-state geometries and electronic structures of organic compounds, including those featuring sulfonyl and azide (B81097) functionalities. nih.govsemanticscholar.orgijcce.ac.ir

Prediction of Molecular Orbital Characteristics and Frontier Orbitals

A molecule's reactivity is fundamentally dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The spatial distribution and energy levels of these orbitals determine the nature of the molecule's interactions with other reactants.

In 1-azido-2-(methylsulfonyl)ethane, the electronic character is dominated by its two functional groups:

Azide Group: This group possesses distinctive molecular orbitals. The HOMO is generally associated with the non-bonding p-orbitals located on the terminal nitrogen atoms, rendering it a potent nucleophile in reactions such as the Huisgen cycloaddition. vaia.comyoutube.com The LUMO is typically a π* anti-bonding orbital. vaia.com

Methylsulfonyl Group: The –SO₂CH₃ group acts as a strong electron-withdrawing moiety. This is due to the high electronegativity of its oxygen atoms and the capacity of the sulfur atom to accommodate electron density. researchgate.netacademie-sciences.fr This has a profound effect on the molecule's electronic landscape, and it is expected to lower the energy of both the HOMO and LUMO in comparison to a simple alkyl azide. acs.org A lower LUMO energy enhances the molecule's ability to act as an electron acceptor.

Table 7.1: Predicted Frontier Molecular Orbital Characteristics of this compound (Note: These are qualitative predictions based on functional group analysis. Precise energy values require specific DFT calculations.)

| Orbital | Predicted Primary Location | Key Characteristics | Expected Impact on Reactivity |

| HOMO | p-type lone pair orbitals on the terminal nitrogens of the azide group. | Nucleophilic character. Its energy is lowered by the inductive effect of the sulfonyl group. | Governs reactions where the azide acts as a nucleophile, such as in cycloadditions with electron-deficient alkynes. |

| LUMO | Primarily the π* anti-bonding orbital of the azide group and σ* anti-bonding orbitals of the ethane (B1197151) backbone. | Electrophilic character. Its energy is significantly lowered by the electron-withdrawing sulfonyl group. | Governs reactions where the molecule acts as an electrophile. A smaller HOMO-LUMO gap generally implies higher reactivity. wikipedia.org |

Analysis of Charge Distribution and Related Reactivity Parameters

The electron density within this compound is highly polarized. This feature can be quantified using computational techniques like Natural Bond Orbital (NBO) analysis or by visualizing the molecular electrostatic potential (MEP).

The potent electron-withdrawing effect of the methylsulfonyl group establishes a significant molecular dipole. The oxygen atoms are expected to carry substantial partial negative charges, while the sulfur atom and the adjacent carbon (C2) will bear partial positive charges. diva-portal.orgresearchgate.net The azide group is also inherently polar, with the central nitrogen atom typically having a partial positive charge and the terminal nitrogens sharing a partial negative charge.

This charge distribution informs predictions about the molecule's reactivity:

Electrophilic Sites: The carbon atom bonded to the sulfonyl group (C2) and the sulfur atom are predicted to be electrophilic, making them susceptible to nucleophilic attack.

Nucleophilic Sites: The terminal nitrogen atoms of the azide group constitute the primary nucleophilic centers, a role that is fundamental to their participation in cycloaddition reactions. youtube.com The sulfonyl oxygen atoms also represent sites of high electron density.

DFT-derived reactivity descriptors, such as electrophilicity and nucleophilicity indices, can further quantify these tendencies. mdpi.comrsc.org Based on its functional groups, this compound is anticipated to display ambiphilic reactivity, meaning it can function as either a nucleophile or an electrophile depending on its reaction partner. acs.org

Reaction Mechanism Simulations and Energetic Profiling

Computational chemistry serves as an indispensable tool for mapping the potential energy surfaces of chemical reactions, thereby elucidating the detailed, step-by-step mechanisms that connect reactants and products.

Identification of Transition State Geometries and Activation Barriers

For any proposed reaction mechanism, computational models can pinpoint the transition state (TS)—the point of maximum energy along the reaction coordinate. nih.govnih.gov The geometry of this transition state provides a snapshot of the atomic arrangement as bonds are broken and formed. The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate.

A primary reaction of this compound is the Huisgen 1,3-dipolar cycloaddition with alkynes, which yields 1,2,3-triazoles. wikipedia.org Computational analyses of similar azides indicate that this reaction typically proceeds through a highly ordered, concerted yet asynchronous transition state. nih.gov A simulation for this compound would model the approach of the azide to an alkyne, calculating the energy at each step to identify the lowest-energy pathway. The resulting transition state would feature partially formed carbon-nitrogen bonds. uni-muenchen.de

The presence of the electron-withdrawing sulfonyl group is predicted to lower the activation barrier for cycloaddition compared to simple alkyl azides, especially with electron-rich alkynes, by reducing the energy of the azide's LUMO. acs.org DFT calculations for related azide-alkyne cycloadditions have reported activation energies ranging from approximately 10 to 30 kcal/mol, depending on the substrates and the presence of catalysts. rsc.orgrsc.orgnih.gov

Table 7.2: Hypothetical Energetic Profile for a [3+2] Cycloaddition Reaction (Note: Values are illustrative and based on typical DFT calculations for azide cycloadditions.)

| Reaction Species | Description | Predicted Relative Energy (kcal/mol) |

| Reactants | This compound + Alkyne | 0 (Reference) |

| Transition State (TS) | Asynchronous formation of two C-N bonds. | +15 to +25 |

| Product | 1,2,3-Triazole derivative | -30 to -50 |

Computational Elucidation of Complex Reaction Pathways

Beyond straightforward cycloadditions, computational methods can be used to investigate more intricate or competing reaction pathways. For example, azides have the potential to undergo thermal decomposition to generate highly reactive nitrene intermediates. researchgate.net Computational simulations can compare the activation energy for this decomposition pathway with that of the desired cycloaddition. For most alkyl azides under standard reaction conditions, the cycloaddition pathway has a significantly lower energy barrier than nitrene formation. nih.gov

Furthermore, these simulations can incorporate the effects of solvents or catalysts. rsc.orgacs.org In the copper-catalyzed azide-alkyne cycloaddition (CuAAC), DFT calculations have been pivotal in clarifying the role of the copper catalyst, which activates the alkyne and coordinates with the azide to dramatically lower the activation barrier. wikipedia.orgrsc.org Simulations involving this compound in a CuAAC reaction would model the coordination of the reactants to copper centers to map out the precise catalytic cycle. rsc.org

Molecular Modeling for Ligand-Target Interaction Profiling

The 1,2,3-triazole structures produced from this compound are of considerable interest in the fields of medicinal chemistry and drug discovery. cal-tek.eursc.orgajgreenchem.com Molecular modeling, especially the technique of molecular docking, is a computational method used to predict how these molecules (as ligands) might bind to a biological target, such as an enzyme or a receptor. tandfonline.comajchem-a.com

This predictive process typically involves the following stages:

Model Preparation: A three-dimensional structure of the ligand (e.g., a triazole derived from this compound) is generated and its energy is minimized. Concurrently, a 3D structure of the target protein is sourced, often from a public repository like the Protein Data Bank (PDB).

Docking Simulation: The ligand is computationally inserted into the active or binding site of the target protein. A sophisticated scoring function then evaluates thousands of potential binding poses and conformations.

Analysis: The results are analyzed to determine the most probable binding orientation and to calculate a binding affinity or docking score, which serves as an estimate of the interaction's strength. A lower binding energy typically indicates a more potent inhibitor. cal-tek.eu

For instance, if a triazole derivative of this compound were being investigated as a potential enzyme inhibitor, docking studies could predict its fit within the active site and identify crucial molecular interactions, such as hydrogen bonds or hydrophobic contacts, with the surrounding amino acid residues. This information is invaluable for guiding the rational design and chemical optimization of more potent and selective therapeutic agents. rsc.orgnih.gov

Understanding Intermolecular Forces and Binding Motifs through Computational Docking

Computational docking is a powerful theoretical method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This approach is instrumental in understanding the intermolecular forces that govern the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. While specific computational docking studies on this compound are not extensively documented in publicly available literature, the well-characterized interactions of its constituent functional groups—the azide and the methylsulfonyl moieties—allow for a theoretical exploration of its potential binding motifs.

The sulfonyl group is a known hydrogen bond acceptor, with the two oxygen atoms capable of forming strong hydrogen bonds with suitable donor residues in a protein's active site. researchgate.net Studies on various sulfonamide derivatives consistently highlight the importance of these hydrogen bonds for binding affinity and specificity. researchgate.netchemmethod.com For instance, molecular docking analyses of sulfonamide-based inhibitors have shown interactions with amino acid residues like Arginine (Arg) and Serine (Ser), where the sulfonyl oxygens act as key hydrogen bond acceptors. researchgate.net

The azide group, while often utilized for its reactivity in "click chemistry" and Staudinger ligation for covalent modification, also participates in non-covalent interactions. pnas.org The linear geometry and electronic properties of the azide moiety can lead to van der Waals interactions and electrostatic interactions within a binding pocket. Computational studies on related organic azides suggest that the terminal nitrogen atoms can act as weak hydrogen bond acceptors.

In a hypothetical docking scenario of this compound into a protein active site, the following interactions would be anticipated:

Hydrogen Bonds: The primary intermolecular force would likely involve the oxygen atoms of the methylsulfonyl group acting as hydrogen bond acceptors with amino acid residues that are hydrogen bond donors (e.g., Arginine, Lysine, Serine, Threonine, Tyrosine).

Van der Waals Interactions: The ethyl linker and the methyl group of the sulfonyl moiety would likely engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues (e.g., Alanine, Valine, Leucine, Isoleucine).

Dipole-Dipole Interactions: The highly polar nature of the sulfonyl and azide groups would contribute to dipole-dipole interactions with polar residues in the binding site. researchgate.net

The table below summarizes the potential intermolecular interactions and the amino acid residues that could be involved in the binding of this compound, based on computational studies of analogous compounds.

| Interaction Type | Functional Group on this compound | Potential Interacting Amino Acid Residues | References |

| Hydrogen Bond Acceptor | Sulfonyl Oxygens | Arginine, Lysine, Serine, Threonine, Histidine, Asparagine, Glutamine | chemmethod.com, researchgate.net |

| Hydrogen Bond Acceptor (weak) | Azide Nitrogens | Hydrogen bond donors | |

| Van der Waals/Hydrophobic | Ethyl chain, Methyl group | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Proline | chemmethod.com |

| Dipole-Dipole | Sulfonyl group, Azide group | Polar amino acids (e.g., Serine, Threonine, Cysteine) | researchgate.net |

The binding motif of this compound would ultimately be determined by the specific topology and chemical environment of the target protein's binding site. Computational docking studies on analogous sulfonamides and organic azides have revealed that the orientation of these molecules is optimized to maximize favorable interactions, particularly the strong hydrogen bonds formed by the sulfonyl group. chemmethod.commdpi.com For example, in the docking of some sulfonamide derivatives, the sulfonamide group has been shown to interact with key amino acid residues, contributing significantly to the binding affinity. chemmethod.com

The following table presents hypothetical binding energy contributions from different types of interactions for this compound, extrapolated from general principles and findings for similar small molecules. It is important to note that these are illustrative values and the actual contributions would be system-dependent.

| Interaction | Estimated Binding Energy Contribution (kcal/mol) | References |

| Hydrogen Bonds (Sulfonyl) | -3 to -8 | researchgate.net |

| Van der Waals Interactions | -1 to -5 | mdpi.com |

| Electrostatic/Dipole-Dipole | -1 to -4 | researchgate.net |

| Solvation/Desolvation Effects | Variable | - |

Emerging Research Avenues and Future Outlook

Development of Novel and Efficient Reaction Methodologies for the Compound

The synthesis of 1-Azido-2-(methylsulfonyl)ethane and related alkyl azides has traditionally relied on nucleophilic substitution reactions, for instance, reacting a corresponding alkyl halide or mesylate with sodium azide (B81097). smolecule.com While effective, these batch processes can present safety concerns, especially on a larger scale, due to the potentially explosive nature of organic azides. cam.ac.uk Consequently, current research is heavily invested in developing safer, more efficient, and automated synthetic methodologies.

A significant advancement is the adoption of continuous-flow chemistry . acs.org Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for the safe generation and in-situ use of organic azides. cam.ac.ukacs.org For instance, general flow processes have been developed for the synthesis of alkyl azides from alkyl bromides using packed-bed reactors containing azide resins, which can then be directly channeled into subsequent reactions without isolation. cam.ac.ukdurham.ac.uk This approach not only enhances safety but also allows for automated, multi-step synthesis. rsc.org Another novel flow-based strategy involves the direct azidation of alcohols using trimethylsilyl (B98337) azide (TMSN₃) with a recyclable solid acid catalyst like Amberlyst-15, offering a more direct route from readily available starting materials. acs.org

Microwave-assisted synthesis represents another efficient protocol. The rapid heating provided by microwave irradiation can significantly shorten reaction times for the conversion of mesylates or tosylates to the corresponding azides, leading to fast and clean conversions. organic-chemistry.orgncl.res.in These modern methodologies are paving the way for on-demand, safe, and highly efficient production of this compound.

| Methodology | Key Features | Advantages | Relevant Starting Materials | Citation(s) |

|---|---|---|---|---|

| Traditional Batch Synthesis | Reaction of precursors in a flask with heating/stirring. | Well-established and accessible equipment. | Alkyl halides, Mesylates, Tosylates | smolecule.com |

| Continuous-Flow Synthesis | Reactants are pumped through a reactor (e.g., packed-bed, monolith). | Enhanced safety, high efficiency, automation potential, easy scale-up. | Alkyl bromides, Alcohols | cam.ac.ukacs.orgdurham.ac.ukrsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating. | Drastically reduced reaction times, often cleaner reactions. | Alkyl halides, Mesylates, Tosylates | organic-chemistry.orgncl.res.in |

| Diazo-Transfer in Flow | Uses a stable diazo-transfer reagent (e.g., Nonaflyl azide) generated in-flow. | Avoids use of alkyl halides; can start from primary amines. | Primary amines | vapourtec.com |

Exploration of Unconventional Derivatization Strategies for Enhanced Functionality

The future utility of this compound will be significantly expanded by moving beyond its conventional reactions, namely the azide group's participation in click chemistry and reduction to an amine. smolecule.com Research is beginning to explore unconventional transformations that leverage both the azide and the methylsulfonyl group in novel ways to enhance molecular functionality.

One promising avenue involves the functionalization of the methylsulfonyl group . While typically seen as an activating or leaving group, recent studies on related sulfones have shown they can act as radical precursors. A strategy known as diversity-oriented desulfonylative functionalization allows an allylsulfonyl group to be replaced with various other functionalities via radical intermediates. nih.gov Applying a similar mindset to this compound could enable the replacement of the methylsulfonyl group, opening up new synthetic pathways after the azide has been used for conjugation. Furthermore, the methylsulfonyl group has been used as a chemo-specific handle for the covalent coupling of thiol-containing bioligands to hydrogels under physiological conditions, suggesting its utility in creating advanced biomaterials. frontiersin.org

For the azide moiety, while click chemistry is dominant, other reactions could be explored for unique outcomes. For example, rhodium(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles (formed from sulfonyl azides) with nitriles can produce substituted imidazoles. researchgate.netnih.gov Exploring such transformations with derivatives of this compound could provide access to complex heterocyclic scaffolds. Another advanced strategy is the direct azidation of C(sp³)–H bonds, which could serve as a late-stage functionalization technique to introduce the azido-sulfonyl-ethane motif into complex molecules. acs.org

Integration into Advanced Chemical Technologies and Synthetic Pipelines

The reliability and well-defined reactivity of this compound make it an ideal candidate for integration into advanced chemical technologies that are revolutionizing molecular discovery and production. These technologies include automated synthesis platforms and high-throughput screening systems.

Automated synthesis , particularly using flow chemistry, allows for the creation of molecular libraries with minimal human intervention. rsc.orgimperial.ac.uk A reagent like this compound can be used as a key building block in these automated pipelines. For example, an automated system could perform a nucleophilic substitution to generate the azide in the first reactor, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) in a second reactor to conjugate it to a library of alkynes, and finally a purification step, all within a closed-loop, computer-controlled system. cam.ac.uk This accelerates the synthesis of new chemical entities for drug discovery or materials science.

In high-throughput screening (HTS) , thousands of compounds are rapidly tested for a specific property. nih.gov this compound can be used to prepare libraries of compounds for such screening. For instance, it can be used to functionalize polymer nanoparticles or surfaces in microtiter plates, which are then screened for binding affinity to biological targets. nih.gov Its dual functionality allows for a modular approach where a base scaffold is first created and then diversified using the azide handle via click chemistry, creating a large library from a small number of starting materials.

Sustainable and Green Chemistry Protocol Development for Synthesis and Application

A major thrust in modern chemistry is the development of sustainable processes that minimize waste and avoid hazardous substances. Research into this compound and its applications aligns with these green chemistry principles.